N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide
Description
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S2/c1-13(28)27-10-9-16-19(12-27)31-23(26-21(29)14-5-4-6-15(24)11-14)20(16)22-25-17-7-2-3-8-18(17)30-22/h2-8,11H,9-10,12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLRGGHEYKGSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties, suggesting that this compound may also target inflammatory pathways.
Mode of Action
Benzothiazole derivatives have been reported to inhibit cyclooxygenase enzymes (cox-1 and cox-2), which play a key role in the inflammatory response. This suggests that the compound may exert its effects by inhibiting these enzymes, thereby reducing inflammation.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide are not fully understood yet. Benzothiazole derivatives have been found to exhibit inhibitory activity against M. tuberculosis. This suggests that this compound may interact with certain enzymes or proteins involved in the life cycle of this bacterium.
Cellular Effects
Given the anti-tubercular activity of similar compounds, it is possible that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the activity of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure which combines elements of benzothiazole and thieno[2,3-c]pyridine, suggesting a diverse range of biological interactions.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of multiple functional groups that could contribute to its biological activity. The compound's structure includes a benzothiazole moiety, which is known for its pharmacological properties, particularly in anti-cancer and anti-microbial applications.
Antimicrobial Activity
Recent studies indicate that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, a review highlighted the synthesis and evaluation of various benzothiazole derivatives against Mycobacterium tuberculosis, with some showing moderate to good anti-tubercular activity (MIC values ranging from 100 to 250 µg/mL) . The mechanisms often involve interference with bacterial cell wall synthesis or metabolic pathways.
Anticancer Activity
Benzothiazole derivatives have also been studied for their anticancer potential. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation . In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines.
Case Studies and Research Findings
- Synthesis and Evaluation : A study conducted on similar benzothiazole compounds involved synthesizing various derivatives through reactions such as Knoevenagel condensation and assessing their biological activity against different pathogens. The results indicated that modifications in the benzothiazole structure significantly influenced antimicrobial efficacy .
- Mechanistic Insights : Another research effort focused on elucidating the mechanism of action for these compounds. It was found that certain benzothiazole derivatives could inhibit specific enzymes critical for bacterial survival, thereby providing a rationale for their observed antimicrobial effects .
Data Tables
| Compound Name | Molecular Formula | MIC (µg/mL) | Antimicrobial Activity |
|---|---|---|---|
| Benzothiazole Derivative A | C21H23N3O2S | 100 | Moderate |
| Benzothiazole Derivative B | C21H23N3O2S | 250 | Good |
Scientific Research Applications
Biological Properties
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures have shown promise against various bacterial and fungal strains. This suggests potential applications in combating infections.
- Anticancer Potential : The compound's structural features may allow it to interact with specific biological targets involved in cancer cell proliferation. Research into its effects on cancer cell lines could provide insights into its utility as an anticancer agent.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, suggesting applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of compounds related to this compound:
- Antimicrobial Studies : Research has shown that derivatives with similar thieno[2,3-c]pyridine structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer), indicating their potential as therapeutic agents .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to various biological targets. These studies suggest that modifications to the chemical structure can enhance efficacy against specific enzymes related to disease processes .
Q & A
What are the key considerations for optimizing the multi-step synthesis of this compound?
Basic Research Question
The synthesis requires precise control of reaction parameters, including temperature (40–80°C), solvent selection (e.g., ethanol, DMF), and reaction time (6–24 hours). Intermediate purification via column chromatography or recrystallization is critical to minimize side products. Monitoring with TLC and HPLC ensures reaction progress and purity (>95%) .
Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Basic Research Question
1H/13C NMR confirms structural integrity by identifying aromatic protons (δ 7.1–8.3 ppm) and acetyl groups (δ 2.1–2.5 ppm). Mass spectrometry (ESI-MS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%). FT-IR detects functional groups like amides (1650–1680 cm⁻¹) .
How can structure-activity relationships (SAR) be systematically investigated for this compound?
Advanced Research Question
SAR studies involve synthesizing derivatives with substituent variations (e.g., replacing the 3-chlorobenzamide group with methoxy or nitro groups). Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted in parallel. For example, replacing the acetyl group with isopropyl in related compounds enhanced APE1 inhibition (IC50 = 10 µM vs. 15 µM) . Computational docking (AutoDock Vina) predicts binding affinities to target proteins like APE1 .
How should researchers resolve discrepancies between in vitro and in vivo biological activity data?
Advanced Research Question
Contradictions may arise from bioavailability or metabolic stability. Address this by:
- Performing pharmacokinetic studies (e.g., plasma half-life, Cmax).
- Testing metabolites for off-target effects.
- Optimizing formulations (e.g., PEGylation for solubility). In related compounds, methyl substitutions improved in vivo stability, enhancing tumor growth inhibition in xenograft models .
What computational tools are recommended for modeling interactions between this compound and biological targets?
Advanced Research Question
Use Schrödinger Suite for molecular dynamics simulations and GROMACS for free-energy calculations. SHELX-refined crystallographic data (e.g., PDB IDs) guide docking studies. For example, benzo[d]thiazole derivatives show π-π stacking with APE1’s active site .
How should enzymatic inhibition assays be designed to evaluate this compound’s mechanism?
Advanced Research Question
Use fluorescence-based assays (e.g., FAM-labeled DNA substrates for APE1) with controls (e.g., EDTA to exclude metal-dependent nucleases). IC50 values are calculated via dose-response curves (10 nM–100 µM). Validate selectivity against homologous enzymes (e.g., APE2) .
What strategies improve scalability and yield in process chemistry for this compound?
Advanced Research Question
Optimize solvent recovery (e.g., DMF distillation) and catalyst recycling (e.g., Pd/C for coupling reactions). Continuous-flow reactors enhance reproducibility for high-temperature steps (e.g., cyclization at 100°C). Process analytical technology (PAT) monitors critical quality attributes in real-time .
How can the compound’s stability under varying pH and temperature conditions be assessed?
Advanced Research Question
Conduct accelerated stability studies:
- pH 1–13 (simulated gastric/intestinal fluids).
- Temperatures (4°C, 25°C, 40°C) over 4 weeks.
- Analyze degradation products via LC-MS. Benzo[d]thiazole analogs degrade via hydrolysis at pH >10, requiring lyophilization for long-term storage .
What in vitro toxicological assays are recommended prior to in vivo studies?
Advanced Research Question
Use HepG2 cells for hepatotoxicity screening (MTT assay) and hERG inhibition assays (patch-clamp) for cardiotoxicity. Ames test assesses mutagenicity. Related compounds showed low cytotoxicity (CC50 >50 µM) but required metabolite profiling to exclude genotoxic intermediates .
What crystallographic methods are suitable for resolving this compound’s 3D structure?
Advanced Research Question
Single-crystal X-ray diffraction (Cu-Kα radiation, 100K) with SHELXL refinement determines bond lengths/angles. For poorly diffracting crystals, synchrotron radiation (λ = 0.7–1.0 Å) improves resolution. Twinning, common in thieno-pyridines, is addressed via PLATON’s TWINLAW .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
